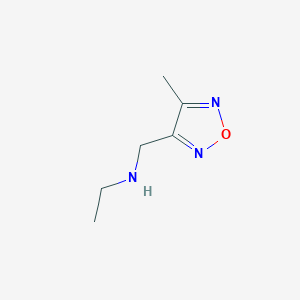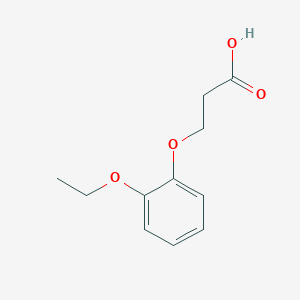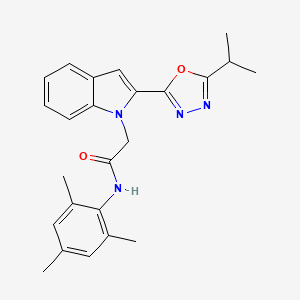
1-(5-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-5-methyl-N-(2-methylbenzyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-5-methyl-N-(2-methylbenzyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C23H24N6O2 and its molecular weight is 416.485. The purity is usually 95%.
BenchChem offers high-quality 1-(5-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-5-methyl-N-(2-methylbenzyl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-5-methyl-N-(2-methylbenzyl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimycobacterial Activity
Studies have demonstrated that compounds containing the 1,2,4-oxadiazole moiety, similar to the one in the chemical structure of interest, exhibit antimycobacterial activity against Mycobacterium tuberculosis. These compounds act as carboxylic acid isosteres and have been synthesized and tested for their effectiveness in treating tuberculosis. The derivatives were designed to improve cellular permeability and expected to become biotransformed to active species upon entering the mycobacterial cell, showing potency up to 16 times that of pyrazinamide in some instances (Gezginci, Martin, & Franzblau, 1998).
Antiallergic Properties
Another significant area of application is the synthesis of antiallergic agents. The structural features of the compound, notably the presence of an isopropyl group and 1,2,4-oxadiazole, have been linked to enhanced antiallergic activity. These features were explored in the development of new antiallergic medications, with certain derivatives showing promise in preclinical studies. Some compounds demonstrated antiallergic activities that were significantly higher than those of established treatments, indicating the potential for clinical development (Nohara, Ishiguro, Ukawa, Sugihara, Maki, & Sanno, 1985).
Antitumor and Anti-5-lipoxygenase Agents
Research has also been conducted on novel pyrazolopyrimidines derivatives, aiming to explore their anticancer and anti-5-lipoxygenase activities. These derivatives, including structures akin to the compound of interest, were synthesized and tested against various cancer cell lines and for their ability to inhibit the 5-lipoxygenase enzyme. The studies revealed that some derivatives possess significant antitumor activities and the potential to act as anti-5-lipoxygenase agents, making them candidates for further investigation in cancer therapy (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Antibacterial Activity
Additionally, compounds containing the pyrazolopyridine motif have been synthesized and screened for their antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. These studies have shown that derivatives with specific substituents, such as the carboxamide group at certain positions, exhibited moderate to good antibacterial activity, indicating their potential as leads for the development of new antibacterial agents (Panda, Karmakar, & Jena, 2011).
Propriétés
IUPAC Name |
5-methyl-N-[(2-methylphenyl)methyl]-1-[5-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2/c1-14(2)21-27-23(31-28-21)18-9-10-20(24-12-18)29-16(4)19(13-26-29)22(30)25-11-17-8-6-5-7-15(17)3/h5-10,12-14H,11H2,1-4H3,(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVXEOKPTXDNEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=C(N(N=C2)C3=NC=C(C=C3)C4=NC(=NO4)C(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-5-methyl-N-(2-methylbenzyl)-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

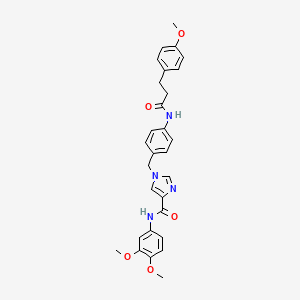
![2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-propyl-1,3-thiazole-5-carboxamide](/img/structure/B2379423.png)

![2-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide](/img/structure/B2379427.png)
![Tert-butyl N-[2-[4-[[(2-chloroacetyl)amino]methyl]phenyl]ethyl]carbamate](/img/structure/B2379430.png)

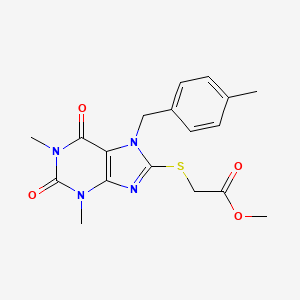

![2-[[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2379436.png)
